N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 7, a 4-bromo-2-methylphenyl group at the N-position, and additional methyl and phenyl substituents at positions 5 and 3, respectively.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-12-10-13(22)8-9-16(12)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFLVAFZJELAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anticonvulsant properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN4O3 |
| Molecular Weight | 471.3 g/mol |
| CAS Number | 923121-86-2 |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was evaluated for its cytotoxicity using MTT assays against different cancer cell lines. The results indicated that it possesses an IC50 value comparable to established chemotherapeutic agents like doxorubicin in certain cell lines .
- Mechanism of Action : The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl and pyrimidine rings enhances its antitumor efficacy by promoting apoptosis in cancer cells .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various models:
- Animal Models : In studies using the pentylenetetrazole (PTZ) model for seizures, compounds structurally related to N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine demonstrated significant protective effects against seizure induction .
- Electrophysiological Studies : These studies indicated that the compound modulates neurotransmitter release and neuronal excitability, contributing to its anticonvulsant properties .
Case Studies
Several case studies have documented the biological effects of similar pyrrolopyrimidine derivatives:
- Case Study 1 : A study reported that a related compound showed a reduction in tumor volume in xenograft models of breast cancer when administered at specific doses .
- Case Study 2 : Another investigation highlighted a significant decrease in seizure frequency in animal models treated with a derivative of N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is C21H17BrN4O3 with a molecular weight of approximately 453.296 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine framework known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolopyrimidine family exhibit significant anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and angiogenesis.
Key Findings:
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR): The compound has shown effectiveness in inhibiting VEGFR signaling pathways that are essential for tumor vascularization and growth .
- Mechanism of Action: It disrupts the signaling pathways involved in cell division and angiogenesis by targeting specific RTKs such as VEGFR and Epidermal Growth Factor Receptor (EGFR) .
Antiangiogenic Properties
The antiangiogenic effects of this compound make it a candidate for further studies in treating diseases characterized by abnormal blood vessel formation. By inhibiting angiogenesis, the compound may help in controlling tumor growth and metastasis.
Case Studies:
A series of experiments demonstrated that modifications to the pyrrolopyrimidine structure can enhance its potency against various cancer cell lines. For instance:
- Cell Proliferation Assays: In vitro studies revealed that the compound significantly reduces the proliferation of cancer cells by blocking key growth factor receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its brominated aryl group , dioxo-tetrahydro ring system , and carboxamide functionality . Below is a comparison with structurally related pyrrolo-pyrimidine derivatives:
Physical and Spectral Properties
While melting points and spectral data for the target compound are unavailable, comparisons with analogs suggest trends:
The bromine atom in the target compound would produce distinct ¹H-NMR splitting patterns (e.g., para-bromo aromatic protons) and increased molecular weight (cf. ’s HRMS data) .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are critical reaction parameters?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, analogous pyrrolo[3,2-d]pyrimidine derivatives are prepared using POCl₃-mediated chlorination under reflux conditions, followed by coupling with aryl amines. Key parameters include temperature control (e.g., 100–120°C for amidation) and stoichiometric ratios of intermediates, as described in multi-step syntheses of related N-substituted pyrrolopyrimidines . Yield optimization often requires inert atmospheres (e.g., nitrogen) and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for ethyl pyrrolo[3,2-d]pyrimidine derivatives (R factor = 0.054; wR = 0.182) .
- ¹H NMR is critical for verifying substituent positions, with characteristic shifts for aromatic protons (δ 6.74–7.27 ppm) and methyl groups (δ 2.27–3.49 ppm) .
- Elemental analysis validates purity (e.g., C, H, N within ±0.05% of theoretical values) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
Use polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by dilution in aqueous buffers. Stability studies under varying pH (4–9) and temperature (4–37°C) are recommended, with monitoring via HPLC to detect degradation products .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
Implement Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can identify optimal conditions for oxidation or cyclization steps, as applied in flow-chemistry syntheses of diazo compounds . Response Surface Methodology (RSM) further refines interactions between variables, reducing trial-and-error approaches .
Q. How can regioselectivity issues in functionalization steps be resolved?
Regioselective substitution at the pyrrolopyrimidine core is achieved by:
- Electronic directing groups : Electron-withdrawing substituents (e.g., bromo, nitro) direct reactions to specific positions.
- Protection/deprotection strategies : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl groups) enables selective functionalization .
- Catalytic control : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling reactions .
Q. How should contradictory biological activity data be analyzed?
Contradictions in bioassay results (e.g., antitumor activity in one study vs. inactivity in another) require:
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., IC₅₀ values in µM ranges).
- Cellular context validation : Test in diverse cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
- Off-target profiling : Use kinase profiling panels to rule out non-specific binding .
Q. What computational methods support structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
